Imidazole-1-carboxylic acid, methyl ester
Description
Significance as a Chemoselective Reagent and Versatile Synthetic Building Block
Imidazole-1-carboxylic acid, methyl ester, often referred to as methyl imidazole (B134444) carbamate (B1207046) (MImC) or the Sarpong reagent, has emerged as a superior alternative to traditional reagents for the esterification and amidation of carboxylic acids. enamine.netorganic-chemistry.org Its key advantage lies in its remarkable chemoselectivity, allowing for the modification of carboxylic acid groups in the presence of other sensitive functionalities with high yields. enamine.netorganic-chemistry.org This attribute makes it an invaluable tool in the late-stage functionalization of complex molecules, a critical step in the synthesis of pharmaceuticals and other bioactive compounds. enamine.net
The reagent's efficacy is particularly notable in its ability to mediate esterification reactions under relatively mild conditions, typically in polar solvents like acetonitrile (B52724) (MeCN) or ethyl acetate (B1210297) (EtOAc) at elevated temperatures. enamine.net This method provides a safer and more efficient substitute for hazardous reagents such as diazomethane. enamine.netorganic-chemistry.org
Beyond esterification, this compound serves as a precursor for other important transformations. It is effective in the N-acylation of indoles and oxazolidinones, further highlighting its versatility as a synthetic tool. enamine.net Moreover, it plays a crucial role in the synthesis of alkoxycarbonyl benzo[d]thiazol sulfones. enamine.net
However, the reagent is not without its limitations. Caution is required when dealing with substrates that are prone to racemization, such as carboxylic acids with epimerizable stereocenters. enamine.net Additionally, the presence of highly acidic phenols can hinder the desired esterification reaction. enamine.net
A key publication by Heller and Sarpong in Organic Letters (2010) laid the groundwork for the widespread adoption of this reagent. Their work detailed the chemoselective esterification and amidation of a wide array of carboxylic acids, demonstrating the reagent's broad substrate scope and high efficiency. organic-chemistry.orglookchem.com
Table 1: Selected Examples of Chemoselective Esterification using this compound
| Carboxylic Acid Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Nitrobenzoic acid | MeCN, 60 °C, 12 h | Methyl 4-nitrobenzoate | 95 | lookchem.com |
| (S)-Ibuprofen | MeCN, 60 °C, 12 h | Methyl (S)-ibuprofenate | 92 | lookchem.com |
| Boc-L-phenylalanine | MeCN, 60 °C, 12 h | Methyl Boc-L-phenylalaninate | 90 | lookchem.com |
| Indole-3-acetic acid | MeCN, 60 °C, 12 h | Methyl indole-3-acetate | 85 | lookchem.com |
| Ferulic acid | MeCN, 60 °C, 12 h | Methyl ferulate | 88 | lookchem.com |
Overview of Research Trajectories for N-Methoxycarbonylimidazoles in Organic Synthesis
The research trajectory of N-methoxycarbonylimidazoles, the class of compounds to which this compound belongs, has expanded significantly beyond simple esterification and amidation reactions. nbinno.com These reagents are increasingly being utilized as key building blocks in the total synthesis of complex natural products and in the development of novel pharmaceuticals. nbinno.com
One significant area of research involves the development of related N-acylimidazole reagents for specific applications. For instance, N-methoxy-N-methyl-1H-imidazole-1-carboxamide (WImC) has been developed for the direct and highly chemoselective synthesis of Weinreb amides from carboxylic acids. organic-chemistry.org Weinreb amides are valuable intermediates in organic synthesis due to their controlled reactivity towards organometallic reagents.
Furthermore, research has focused on expanding the utility of these reagents in the N-acylation of a broader range of nitrogen-containing heterocycles. A notable study by Heller, Schultz, and Sarpong in Angewandte Chemie (2012) demonstrated the chemoselective N-acylation of indoles and oxazolidinones using carbonylazoles, including N-methoxycarbonylimidazole. enamine.net This work opened up new avenues for the functionalization of these important heterocyclic motifs, which are prevalent in many biologically active compounds.
The application of N-methoxycarbonylimidazoles also extends to the synthesis of more complex heterocyclic systems. For example, they have been employed in the practical synthesis of β-oxo benzo[d]thiazolyl sulfones, highlighting their role in constructing intricate molecular architectures. enamine.netrsc.org
Current research continues to explore the full potential of N-methoxycarbonylimidazoles, with efforts directed towards developing new reagents with enhanced reactivity and selectivity, as well as expanding their application in the synthesis of medicinally relevant compounds and complex natural products. nbinno.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl imidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)7-3-2-6-4-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCPMLVMNQVRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Direct Synthetic Routes to Imidazole-1-carboxylic acid, methyl ester
The direct synthesis of this compound can be achieved through various chemical strategies, including classical cyclization and condensation reactions, direct N-acylation protocols, and modern multi-component reactions.
Cyclization and Condensation Approaches for Imidazole (B134444) Ring Formation
The fundamental construction of the imidazole ring, a prerequisite for the synthesis of its N-substituted derivatives, often relies on cyclocondensation reactions. While numerous methods exist for creating substituted imidazole rings, a common strategy involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia, known as the Debus synthesis. derpharmachemica.com
More advanced and efficient methods include the reaction between α-amidino carboxylic acids and α-halo ketones. eurekaselect.com This approach provides a straightforward route to imidazole carboxylates under mild conditions. For instance, the reaction of α-amidino carboxylic acids with α-halo ketones in the presence of a base like potassium bicarbonate (KHCO₃) in a solvent such as tetrahydrofuran (B95107) (THF) at reflux leads to the formation of imidazole-4-carboxylate salts in high yields. eurekaselect.com Although this method directly yields a carboxylate functionality, subsequent esterification would be required to obtain the methyl ester.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of imidazole derivatives. derpharmachemica.com For example, the condensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium (B1175870) acetate (B1210297) can be efficiently carried out under microwave irradiation, often in the absence of a solvent or in an ionic liquid, to produce highly substituted imidazoles. organic-chemistry.org
While these methods are robust for forming the core imidazole structure, the most direct and common synthesis of this compound itself does not typically involve a de novo ring formation but rather the functionalization of a pre-existing imidazole ring.
Esterification and N-Acylation Protocols
The most prevalent and direct method for the synthesis of this compound is the N-acylation of imidazole. This reaction involves treating imidazole with methyl chloroformate in the presence of a base, such as triethylamine, under mild conditions to afford the target compound. This protocol is efficient and provides the desired product in high yield.
Alternatively, the synthesis can be viewed as an esterification of the unstable imidazole-1-carboxylic acid. However, the direct isolation and subsequent esterification of imidazole-1-carboxylic acid is impractical due to its instability. Therefore, the N-acylation of imidazole with an acylating agent that already contains the methyl ester moiety is the preferred and more common synthetic route.
Interestingly, this compound (MImC) is itself a widely used reagent for the chemoselective esterification and amidation of carboxylic acids. enamine.netlookchem.com Developed by Heller and Sarpong, this reagent offers a safer alternative to hazardous reagents like diazomethane. enamine.netsigmaaldrich.com The reaction typically proceeds in polar solvents like acetonitrile (B52724) or ethyl acetate at elevated temperatures, providing high yields of esters from a wide range of carboxylic acids with excellent functional group tolerance. enamine.net
Table 1: Synthesis of this compound via N-acylation
| Reactants | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Imidazole, Methyl chloroformate | Triethylamine, mild conditions | This compound | High |
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials, enhancing atom economy and efficiency. bohrium.comnih.gov Various MCRs have been developed for the synthesis of highly substituted imidazole derivatives. organic-chemistry.orgbohrium.com For example, a one-pot, four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can produce 1,2,4-trisubstituted 1H-imidazoles in good yields. organic-chemistry.org
However, for the synthesis of a structurally simple compound like this compound, MCRs are generally not the method of choice. These strategies are better suited for the rapid generation of libraries of complex and diversely substituted imidazoles. The direct N-acylation of imidazole remains the most straightforward and efficient route to the title compound.
Functionalization and Derivatization of the Imidazole Core and Ester Moiety
The imidazole ring is susceptible to various functionalization reactions, allowing for the introduction of new substituents at its carbon atoms. The N-methoxycarbonyl group in this compound influences the regioselectivity of these reactions.
Regioselective Substitution Reactions
The C-H bonds of the imidazole ring can be selectively functionalized, and the presence of a substituent on one of the nitrogen atoms directs the position of further substitution. The use of a (2-trimethylsilyl)ethoxymethyl (SEM) group as a protecting and directing group has enabled the regioselective arylation of all three C-H bonds of the imidazole core. nih.gov
While specific studies on the regioselective substitution of this compound are not extensively documented, the principles of imidazole reactivity can be applied. The N-methoxycarbonyl group is electron-withdrawing, which deactivates the imidazole ring towards electrophilic substitution but can activate it for other types of functionalization. Palladium-catalyzed C-H arylation is a powerful method for the direct functionalization of imidazoles. nih.gov Depending on the reaction conditions (catalyst, base, and solvent), arylation can be directed to the C2, C4, or C5 position. For instance, selective C5-arylation of 1-SEM-imidazole has been achieved using specific palladium catalysts. nih.gov It is plausible that the N-methoxycarbonyl group could similarly direct substitutions, although this would need to be determined empirically.
Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds and have been applied to the functionalization of imidazole derivatives. mdpi.comnih.govorganic-chemistry.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate. youtube.comorganic-chemistry.org This reaction has been used for the synthesis of aryl-substituted imidazoles. researchgate.net For this compound to be a substrate in a Suzuki coupling, it would first need to be halogenated (e.g., brominated or iodinated) at one of the carbon positions. The subsequent coupling with a boronic acid in the presence of a palladium catalyst and a base would then yield the corresponding aryl-substituted imidazole-1-carboxylate. N-heterocyclic carbene (NHC)-palladium complexes, which can be derived from imidazoles, are highly effective catalysts for Suzuki-Miyaura reactions, including those involving less reactive aryl chlorides and sulfonates. nih.govsigmaaldrich.com
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org Similar to the Suzuki reaction, a halo-substituted this compound would be required as the coupling partner for an alkyne. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. mdpi.comwikipedia.orglibretexts.org This reaction can be applied intramolecularly to form cyclic structures. wikipedia.org An appropriately halogenated this compound could undergo a Heck reaction with an alkene to introduce a vinyl or substituted vinyl group onto the imidazole ring. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org
Table 2: Overview of Cross-Coupling Reactions for Functionalizing Imidazoles
| Reaction | Typical Substrates | Catalyst System | General Conditions | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Halo-imidazole, Boronic acid | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., phosphine, NHC), Base | Inert atmosphere, various solvents | nih.govyoutube.com |
| Sonogashira | Halo-imidazole, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst (optional), Base (amine) | Mild, often room temperature | wikipedia.orglibretexts.org |
| Heck | Halo-imidazole, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base, Ligand (optional) | Various solvents, elevated temperatures | mdpi.comwikipedia.org |
Electrophilic and Nucleophilic Reactions
This compound, also known as methyl imidazole carbamate (B1207046) (MImC) or the Heller-Sarpong Reagent, demonstrates versatile reactivity, participating in reactions as both an electrophile and a nucleophile. enamine.net The reactivity is centered around its two primary functional components: the imidazole ring and the N-acylated carbamate group.
As a nucleophile, the imidazole ring system can engage in various chemical transformations. enamine.net However, the compound is most notably utilized as an electrophilic activating agent for the chemoselective esterification and amidation of carboxylic acids. lookchem.com In these transformations, the carboxylic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the methylcarbamate group. This process activates the carboxylic acid, facilitating its subsequent reaction with an alcohol or amine. This method serves as a safer and highly efficient alternative to traditional reagents like diazomethane. enamine.net
Oxidation and Reduction Pathways
While specific studies detailing the oxidation and reduction of this compound are not extensively documented in the reviewed literature, potential pathways can be inferred from the reactivity of the imidazole nucleus and the ester functional group.
Oxidation: The imidazole ring is generally resistant to auto-oxidation and oxidizing agents like chromic acid, but it can be susceptible to attack by more powerful reagents like perbenzoic acid. acs.org Theoretical studies on the atmospheric oxidation of the parent imidazole ring initiated by hydroxyl radicals show a complex, branched mechanism. rsc.org The reaction proceeds preferentially via OH-addition to the C5 position, ultimately leading to products such as 4H-imidazol-4-ol and N,N'-diformylformamidine after reaction with O2 and NOx. rsc.org It is plausible that the N-methoxycarbonyl group in this compound would influence the regioselectivity of such oxidation reactions.
Reduction: The ester functionality of the compound is a likely site for reduction. For instance, a related compound, S-Methyl-SH-imidazole-4-carboxylic acid ethyl ester, has been shown to undergo reduction to the corresponding alcohol, (3-methyl-3H-imidazol-4-yl)-methanol, using lithium aluminum hydride (LiAlH4) in tetrahydrofuran. chemicalbook.com This suggests that this compound could similarly be reduced at the ester carbonyl to yield 1H-imidazole-1-methanol.
Catalytic and Mechanistic Studies in Synthesis
The synthesis of imidazole derivatives, including imidazole carboxylates, has been the subject of extensive research, exploring various catalytic systems to improve efficiency, yield, and regioselectivity.
Exploration of Catalytic Systems (e.g., Metal-catalyzed, Organocatalysis)
The synthesis of the core imidazole structure and its carboxylate derivatives often employs catalytic methods. While a common laboratory synthesis of this compound involves the reaction of imidazole with methyl chloroformate in the presence of a base, other catalytic approaches are prominent for the synthesis of the broader class of substituted imidazole esters. enamine.net
Metal-catalyzed systems , particularly those using copper, have been reported for the synthesis of imidazole-4-carboxylate esters. One of the earliest methods involved the condensation of ethyl isocyanoacetate with isothioureas, catalyzed by copper(I) chloride (CuCl). nih.gov More recent metal-free approaches have also been developed, but metal catalysis remains a key strategy in imidazole synthesis. nih.gov
Organocatalysis is also employed, often utilizing a strong, non-nucleophilic base. In the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to deprotonate ethyl isocyanoacetate, initiating the reaction cascade. nih.govmdpi.com Furthermore, the esterification of imidazole-1-carboxylic acid with methanol (B129727) can be achieved under acidic catalysis with reagents like sulfuric acid or p-toluenesulfonic acid. enamine.net
The following table summarizes catalytic systems used in the synthesis of related imidazole carboxylate esters.
| Catalyst System | Reactants | Product Type | Reference |
| Copper(I) chloride (CuCl) | Ethyl isocyanoacetate, Isothioureas | Disubstituted imidazole-4-carboxylate esters | nih.gov |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Ethyl isocyanoacetate, N-aryl-benzimidoyl chloride | 1,5-Diaryl-1H-imidazole-4-carboxylate esters | nih.govmdpi.com |
| Acetic Acid (AcOH) | Benzylamines, 1,2-Dicarbonyls | Tetrasubstituted imidazoles | nih.gov |
| Acid Catalysis (e.g., H₂SO₄) | Imidazole-1-carboxylic acid, Methanol | This compound | enamine.net |
Detailed Reaction Mechanism Elucidation
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and expanding their scope.
A key mechanistic pathway has been proposed for the formation of 1,5-diaryl-1H-imidazole-4-carboxylate esters. nih.govmdpi.com The mechanism is initiated by a base, such as DBU, which abstracts a proton from the α-carbon of ethyl isocyanoacetate (1) to generate a nucleophilic anion (I) . This anion then attacks the electrophilic carbon of an N-aryl-benzimidoyl chloride (2) to form a tetrahedral intermediate, which eliminates a chloride ion to yield intermediate (II) . nih.govmdpi.com This is followed by tautomerization to produce intermediate (III) , which undergoes a 5-exo-dig cyclization. A final proton transfer step yields the aromatic 1,5-diaryl-1H-imidazole-4-carboxylate ester product (3) . nih.govmdpi.com
When this compound is used as a reagent for esterification (the Heller-Sarpong reaction), the mechanism involves the activation of a carboxylic acid. The carboxylic acid attacks the electrophilic carbonyl of the imidazole carbamate. This leads to the displacement of the imidazole ring and the formation of a highly reactive mixed anhydride-like intermediate. This activated intermediate is then readily attacked by an alcohol nucleophile to furnish the desired ester product with high chemoselectivity. lookchem.com
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR for Structural Fingerprinting
Proton (¹H) NMR spectroscopy would provide a unique "fingerprint" of the molecule by mapping the chemical shifts and coupling constants of the hydrogen atoms. For Imidazole-1-carboxylic acid, methyl ester, the expected ¹H NMR spectrum would show distinct signals for the protons on the imidazole (B134444) ring and the methyl group of the ester. The integration of these signals would confirm the number of protons in each environment.
Table 3.1.1: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
| Imidazole H-2 | Data not available | Singlet | N/A |
| Imidazole H-4 | Data not available | Doublet | Data not available |
| Imidazole H-5 | Data not available | Doublet | Data not available |
| Methyl (-OCH₃) | Data not available | Singlet | N/A |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific electronic environment of the molecule and are not available in the searched literature.
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Carbon-13 (¹³C) NMR spectroscopy is essential for determining the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This would allow for the identification of the three imidazole ring carbons, the carbonyl carbon of the ester, and the methyl carbon.
Table 3.1.2: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Imidazole C-2 | Data not available |
| Imidazole C-4 | Data not available |
| Imidazole C-5 | Data not available |
| Carbonyl (C=O) | Data not available |
| Methyl (-OCH₃) | Data not available |
Note: Specific chemical shift values are not available in the searched literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons, helping to confirm the assignment of the imidazole ring protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the signals of protons with their directly attached carbon atoms, providing unambiguous C-H assignments.
No experimental 2D NMR data for this compound was found in the conducted searches.
Solid-State Nuclear Magnetic Resonance (SSNMR) for Crystalline Dynamics
Solid-state NMR (SSNMR) provides information about the structure and dynamics of molecules in the solid state. This technique would be particularly useful for studying the crystalline form of this compound, providing insights into its packing and intermolecular interactions. However, no SSNMR studies for this specific compound have been reported in the available literature.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-N and C=N stretching of the imidazole ring, and C-H stretching and bending vibrations.
Table 3.2.1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch (Ester) | Data not available |
| C-N Stretch (Imidazole) | Data not available |
| C=N Stretch (Imidazole) | Data not available |
| C-H Stretch (Aromatic/Aliphatic) | Data not available |
Note: Specific vibrational frequencies are not available in the searched literature.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides detailed information about the molecular vibrations of this compound, offering a fingerprint of the covalent bonds and structural arrangement. While a specific experimental Raman spectrum for this compound is not widely published, the expected vibrational modes can be inferred from studies on related imidazole derivatives, such as 1-methylimidazole and 2-methylimidazole. arizona.eduresearchgate.net
The Raman spectrum is expected to be characterized by several key vibrational modes. High-frequency stretching vibrations of the C-H bonds on the imidazole ring and the methyl group are anticipated in the 2900–3200 cm⁻¹ region. researchgate.net Vibrations associated with the imidazole ring itself, including ring stretching and deformation modes, typically appear in the 1000–1600 cm⁻¹ range. For instance, the C=N stretching vibration and other ring modes are prominent in this region. arizona.eduresearchgate.net The carbonyl (C=O) stretching vibration from the methyl ester group is a strong and characteristic Raman band, expected to appear around 1700-1750 cm⁻¹. Other significant bands would include the C-N stretching of the imidazole ring and the C-O stretching of the ester group.
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| C-H Stretching (Aromatic) | 3100 - 3200 | Imidazole Ring |
| C-H Stretching (Aliphatic) | 2900 - 3000 | Methyl Group |
| C=O Stretching | 1700 - 1750 | Ester Carbonyl |
| C=N/C=C Ring Stretching | 1400 - 1600 | Imidazole Ring |
| Methyl Bending | 1400 - 1470 | Methyl Group |
| C-N Stretching | 1100 - 1200 | Imidazole Ring |
| Ring Bending (Out-of-plane) | 650 - 750 | Imidazole Ring |
Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Analysis
Electronic absorption spectroscopy, or UV-Vis, is used to study the electronic transitions within the molecule, providing insight into its chromophoric system. The primary chromophore in this compound is the imidazole ring.
Studies on imidazole and its simple derivatives show a characteristic absorption peak in the ultraviolet region, typically around 205-210 nm. mdpi.comnist.gov This absorption corresponds to a π → π* electronic transition within the aromatic imidazole ring. The conjugation of the ester group at the N1 position is expected to have a modest effect on the position of this absorption maximum. A second, weaker absorption band corresponding to an n → π* transition may also be present at a longer wavelength, often observed in heterocyclic aromatic compounds. mdpi.comwalisongo.ac.id The exact position and intensity of these bands are influenced by the solvent environment.
Table 2: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π → π | ~210 | Imidazole Ring |
| n → π | >260 | Imidazole Ring / Carbonyl |
High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and for elucidating its structure through fragmentation analysis. The compound has a molecular formula of C₅H₆N₂O₂. sigmaaldrich.com
Using HRMS, the accurate mass of the protonated molecular ion [M+H]⁺ can be determined with high precision, allowing for unambiguous confirmation of its elemental formula. The theoretical exact mass of the neutral molecule is 126.04293 Da. uni.luuni.lu
Under techniques like electrospray ionization (ESI), the molecule will readily form a protonated species, [C₅H₇N₂O₂]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments induce fragmentation of this precursor ion. The fragmentation pattern is dictated by the molecule's structure. Key expected fragmentation pathways for the [M+H]⁺ ion would include:
Loss of the methoxy group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH), resulting in a prominent fragment ion.
Loss of carbon monoxide (CO): Following the initial fragmentation, the resulting ion can further lose a neutral CO molecule.
Cleavage of the ester group: The entire methoxycarbonyl group (-COOCH₃) can be lost.
Ring fragmentation: The imidazole ring itself can undergo cleavage, typically involving the loss of small neutral molecules like HCN.
Table 3: Predicted HRMS Fragmentation Data for this compound
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₅H₇N₂O₂]⁺ | 127.05021 | Protonated Molecular Ion |
| [M-OCH₃]⁺ | [C₄H₄N₂O]⁺ | 96.03454 | Loss of methoxy group |
| [M-COOCH₃]⁺ | [C₃H₃N₂]⁺ | 67.03417 | Loss of methoxycarbonyl group |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
For a related isomer, Methyl 1H-imidazole-5-carboxylate, crystallographic studies reveal key details about bond lengths, bond angles, and intermolecular interactions. nih.gov It is expected that this compound would also crystallize in a common space group (e.g., monoclinic P2₁/c or orthorhombic P2₁2₁2₁). The imidazole ring would be essentially planar. The orientation of the methyl carboxylate group relative to the imidazole ring is of particular interest and would be defined by the torsion angles around the N-C bond.
In the solid state, intermolecular interactions such as C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing, linking adjacent molecules into a three-dimensional network. Pi-stacking interactions between the imidazole rings of neighboring molecules may also be observed.
Table 4: Illustrative Crystallographic Data (based on isomer Methyl 1H-imidazole-5-carboxylate)
| Parameter | Value (for Isomer) |
| CCDC Number | 632484 nih.gov |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.43 |
| b (Å) | 9.87 |
| c (Å) | 10.96 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 587 |
| Z | 4 |
Note: Data presented is for the isomer Methyl 1H-imidazole-5-carboxylate and serves as an illustrative example of expected crystallographic parameters.
Advanced Dynamic Probes for Molecular Motion in Condensed Phases
Quasielastic neutron scattering (QENS) is a powerful technique for investigating molecular motions on the picosecond to nanosecond timescale, making it ideal for studying the dynamics of molecules like this compound in condensed phases. QENS experiments measure the small energy transfers that occur when neutrons scatter incoherently from moving hydrogen atoms. researchgate.netnih.gov
While specific QENS data for this compound is not available, studies on similar imidazolium-based ionic liquids provide a framework for understanding the potential dynamics. researchgate.netnih.gov Several distinct motional processes could be characterized:
Methyl Group Rotation: The methyl group of the ester is expected to undergo rapid rotational jumps about its C₃ symmetry axis. This is typically the fastest localized motion in the molecule.
Imidazole Ring Dynamics: The imidazole ring itself can exhibit localized motions, such as small-angle librations or potentially larger-angle reorientations if the crystal packing allows.
Whole Molecule Tumbling/Diffusion: In the liquid or molten state, the entire molecule would undergo translational and rotational diffusion, which can be quantified by QENS.
By analyzing the broadening of the elastic scattering peak as a function of momentum transfer (Q), the geometry and timescale of these motions can be determined, providing a detailed picture of the molecular dynamics.
Table 5: Potential Dynamic Processes Observable by QENS
| Dynamic Process | Expected Timescale | Part of Molecule Involved |
| Methyl Group Rotation | ~1-5 ps | -CH₃ |
| Imidazole Ring Libration | ~10-50 ps | C₃H₃N₂ Ring |
| Whole Molecule Diffusion (liquid) | >100 ps | Entire Molecule |
Computational Chemistry and Theoretical Modeling Investigations
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. These methods offer a detailed description of electron distribution and energy levels, which are crucial for understanding molecular stability and reaction pathways.
Density Functional Theory (DFT) is a standard computational method used to determine the most stable three-dimensional structure of a molecule. The process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. This optimized geometry corresponds to the most stable arrangement of the atoms in the molecule.
For a molecule like Imidazole-1-carboxylic acid, methyl ester, which has rotatable bonds (e.g., the bond connecting the ester group to the imidazole (B134444) ring), conformational analysis is also performed. This involves exploring different rotational isomers (conformers) to identify the global energy minimum, which represents the most populated conformation of the molecule under given conditions. Such studies are critical for understanding how the molecule's shape influences its interactions with other molecules. While specific conformational studies on this compound are not detailed in the provided literature, DFT is the primary method used for such analyses on related imidazole and benzimidazole (B57391) derivatives. nih.govresearchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comyoutube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and less stable. nih.gov In a DFT study on a related imidazole derivative using the B3LYP/6-311+G(d,P) basis set, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. irjweb.com
Table 1: Example Frontier Molecular Orbital Energies for an Imidazole Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Data derived from a study on a related imidazole derivative using B3LYP/6-311+G(d,P) level of theory. irjweb.com
The distribution of these orbitals is also informative. For many imidazole derivatives, the HOMO is typically located over the imidazole ring, while the LUMO may be distributed elsewhere, and this distribution dictates how the molecule interacts with other reactants. researchgate.net
In studies of imidazole derivatives, NBO analysis reveals hyperconjugative interactions, such as the delocalization of electron density from lone pair orbitals (LP) of nitrogen or oxygen atoms to antibonding orbitals (σ* or π*) of adjacent bonds. researchgate.net These interactions are crucial for understanding the electronic structure and stability of the molecule. nih.gov
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A high value for chemical hardness indicates high stability and low reactivity. irjweb.com
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
For an imidazole derivative studied using the B3LYP/6-311+G(d,P) method, the chemical hardness was found to be 2.2449 eV, which is considered relatively high and suggests good stability. irjweb.com
Table 2: Example Global Reactivity Descriptors for an Imidazole Derivative
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.2449 |
Data derived from a study on a related imidazole derivative. irjweb.com
Theoretical Prediction of Spectroscopic Parameters
Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results to validate both the theoretical model and the experimental structure determination.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are valuable tools in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for predicting NMR spectra.
Studies on related benzimidazole derivatives have shown that DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net By calculating the NMR parameters for a proposed structure and comparing them with the experimental spectrum, chemists can confirm or revise the molecular structure. While specific computational NMR data for this compound, is not available in the provided results, this methodology is a standard practice in the characterization of such heterocyclic compounds. nih.govresearchgate.net
Vibrational Frequency Calculations and Spectral Simulation
Vibrational frequency calculations are essential for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. For this compound, these calculations are typically performed using Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods. researchgate.net By computing the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes, their corresponding frequencies, and their IR intensities can be determined.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, uniform scaling factors are applied. For instance, scaling factors for DFT methods like B3LYP are commonly around 0.95, while for HF they are closer to 0.89. researchgate.net
The analysis of the vibrational spectrum allows for the assignment of specific bands to the stretching, bending, and torsional motions of the molecule's functional groups. Key vibrational modes for this compound include the C=O stretching of the ester group, various C-H, C=N, and C-N stretching and bending modes of the imidazole ring, and vibrations of the methyl group. s-a-s.org
Table 1: Representative Calculated Vibrational Frequencies for this compound (Note: These are representative values based on calculations of similar structures. Actual values may vary.)
| Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |
|---|---|---|
| ~3100-3150 | ν(C-H) | Imidazole ring C-H stretching |
| ~2950-3000 | ν(C-H) | Methyl group C-H stretching |
| ~1750-1770 | ν(C=O) | Ester carbonyl stretching |
| ~1500-1600 | ν(C=N), ν(C=C) | Imidazole ring stretching |
| ~1440 | δ(CH₃) | Methyl group asymmetric bending |
| ~1250-1300 | ν(C-O) | Ester C-O stretching |
| ~1100-1150 | ν(C-N) | Imidazole ring C-N stretching |
ν = stretching, δ = bending, γ = out-of-plane bending
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic absorption spectra of molecules by calculating the energies of excited states. nih.govresearchgate.net This analysis provides insight into the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For this compound, TD-DFT calculations can predict the absorption wavelengths (λmax) in its UV-Vis spectrum. The calculations reveal the nature of these transitions, which are typically characterized as π → π* and n → π* (also referred to as LP → π*) transitions. nih.gov
π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are common in aromatic systems like the imidazole ring. nih.gov
n → π transitions:* These involve the excitation of a non-bonding electron (lone pair, LP), such as those on the nitrogen or oxygen atoms, to a π* antibonding orbital. nih.gov
Studies on structurally related benzimidazole esters have shown that π → π* transitions are crucial for understanding charge transfer within the molecule. nih.govresearchgate.net The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to simulate spectra in different media. researchgate.net
Table 2: Predicted Electronic Transitions for this compound via TD-DFT (Note: These are representative values based on calculations of similar structures.)
| Transition | Main Orbital Contribution | Calculated Energy (eV) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | n → π* | ~4.5 | ~0.01 |
| S₀ → S₂ | π → π* | ~5.8 | ~0.25 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and dynamics. frontiersin.org For this compound, MD simulations can explore the conformational landscape, particularly the rotation around the single bond connecting the imidazole ring to the carboxyl group.
An MD simulation begins with a starting geometry, which is placed in a simulated environment (e.g., a box of water molecules to mimic aqueous solution). pensoft.net The forces on each atom are calculated using a molecular mechanics force field (e.g., GAFF), and Newton's equations of motion are solved iteratively to track the positions and velocities of all atoms over time. nih.gov
Key parameters analyzed from MD trajectories include:
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms, highlighting flexible regions of the molecule. frontiersin.org
Radius of Gyration (Rg): Describes the compactness of the molecule over time. nih.gov
Dihedral Angle Analysis: Tracks the rotation around specific bonds to identify preferred conformations and energy barriers between them.
For this compound, simulations would likely reveal the preferred orientation of the methyl ester group relative to the imidazole ring, governed by steric and electronic effects.
Reaction Mechanism Elucidation via Computational Reaction Pathways
Computational chemistry is invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.net This involves locating the structures of reactants, transition states, intermediates, and products. For this compound, this approach can be used to study its reactivity, such as its role in acylation reactions or its susceptibility to hydrolysis. enamine.net
The process involves:
Proposing a pathway: A plausible sequence of elementary steps for the reaction is proposed.
Locating stationary points: The geometries of reactants, products, and any intermediates are optimized to find their minimum energy structures. Transition state (TS) geometries, which are first-order saddle points on the potential energy surface, are located.
Frequency calculations: These are performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Calculating activation energies: The energy difference between the transition state and the reactants defines the activation barrier (Ea), which is critical for determining the reaction rate. researchgate.net
For example, a computational study of the alkaline hydrolysis of the ester group would model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, identifying the tetrahedral intermediate and the transition states for its formation and breakdown.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. The foundation of these studies lies in calculating molecular descriptors using computational methods, primarily DFT. researchgate.net
For this compound, these descriptors, often called global reactivity descriptors, provide a quantitative measure of its chemical behavior. nih.govresearchgate.net
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are related to the molecule's ability to donate and accept electrons, respectively.
HOMO-LUMO Gap (ΔE): The difference E_LUMO - E_HOMO is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity. researchgate.net
Ionization Potential (I) and Electron Affinity (A): Approximated by I ≈ -E_HOMO and A ≈ -E_LUMO.
Chemical Hardness (η): Defined as η = (I - A) / 2, it measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Calculated from the electronic chemical potential and hardness, it quantifies the ability of a molecule to accept electrons.
These descriptors can be used to compare the reactivity of this compound with other related compounds, predicting how substitutions on the imidazole ring would alter its reactivity profile.
Table 3: Representative QSRR Descriptors for this compound (Note: These are representative values based on DFT calculations.)
| Descriptor | Definition | Predicted Value (eV) | Interpretation |
|---|---|---|---|
| E_HOMO | Energy of Highest Occupied MO | ~ -7.0 | Electron-donating ability |
| E_LUMO | Energy of Lowest Unoccupied MO | ~ -1.5 | Electron-accepting ability |
| ΔE (Gap) | E_LUMO - E_HOMO | ~ 5.5 | High chemical stability |
| Hardness (η) | (I - A) / 2 | ~ 2.75 | Moderately hard molecule |
Applications in Advanced Organic Synthesis, Catalysis, and Materials Science
Imidazole-1-carboxylic acid, methyl ester as a Core Reagent in Organic Synthesis
The utility of this compound as a direct reagent in synthetic transformations is most pronounced in its ability to facilitate acylation reactions with high chemoselectivity. It provides a stable, efficient, and often safer alternative to traditional reagents for specific functional group modifications.
Chemoselective Esterification and Amidation of Carboxylic Acids
This compound (MImC) is widely recognized as a superior reagent for the chemoselective esterification of carboxylic acids. enamine.netnih.govacs.org Developed by Heller and Sarpong, this methodology allows for the conversion of a diverse range of carboxylic acids into their corresponding methyl esters in high yields. nih.govacs.orgorganic-chemistry.org The process offers a significantly safer and more practical alternative to hazardous reagents like diazomethane. enamine.netorganic-chemistry.org
The reaction demonstrates broad substrate compatibility, effectively converting benzoic acids, protected amino acids, and various heterocyclic carboxylic acids. organic-chemistry.org Optimal reaction efficiency is typically achieved in polar solvents such as acetonitrile (B52724) (MeCN) or ethyl acetate (B1210297) (EtOAc) at elevated temperatures. enamine.netorganic-chemistry.org A key advantage of this method is its tolerance for numerous functional groups within the substrate, making it valuable for late-stage functionalization in the synthesis of complex molecules. enamine.net
However, there are limitations to consider. Carboxylic acids with epimerizable stereocenters are susceptible to racemization under the reaction conditions. enamine.netorganic-chemistry.org Additionally, the presence of highly acidic phenols in the substrate can hinder the desired esterification process. enamine.net Mechanistic studies suggest the reaction proceeds through an acylimidazole intermediate. organic-chemistry.org The straightforward nature of the reaction, often requiring only a simple aqueous workup for purification, further enhances its practicality in a laboratory setting. organic-chemistry.org
| Carboxylic Acid Substrate | Product | Yield (%) | Notes |
|---|---|---|---|
| 4-Bromophenylacetic acid | Methyl 4-bromophenylacetate | 93 | Demonstrates tolerance for halogenated aromatic rings. |
| N-Phthaloylglycine | N-Phthaloylglycine methyl ester | 92 | Effective for protected amino acids. |
| O-Benzoylglycolic acid | Methyl benzoylglycolate | 90 | Compatible with existing ester functionalities. |
| 2-(4-Methoxyphenoxy)acetic acid | Methyl 2-(4-methoxyphenoxy)acetate | 94 | High yield achieved with ether-containing substrates. |
This table presents selected examples of chemoselective esterification using this compound, with data derived from supporting information in literature. amazonaws.com
Beyond esterification, related imidazole (B134444) ureas have been developed for the chemoselective amidation of carboxylic acids, allowing for the direct synthesis of Weinreb amides with high efficiency. organic-chemistry.org
N-Acylation of Indoles and Oxazolidinones
The reagent is also highly effective for the chemoselective N-acylation of indoles and oxazolidinones. enamine.net The selective acylation of the nitrogen atom in indoles is a common challenge in organic synthesis, as acylation often occurs at the electron-rich C3 position. beilstein-journals.org The use of carbonylazoles like this compound provides a method to achieve selective N-acylation where traditional methods requiring unstable acyl chlorides may fail or show poor functional group tolerance. enamine.netbeilstein-journals.orgnih.gov This application underscores the reagent's utility in directing reactions to specific sites on complex heterocyclic scaffolds.
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
In addition to its direct use as a reagent, this compound serves as a fundamental building block for constructing more elaborate molecular structures. Its activated imidazole ring is primed for various transformations, making it a valuable precursor in multistep syntheses.
Precursor for Diverse Imidazole and Benzimidazole (B57391) Derivatives
The imidazole ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds, including nucleic acids and the amino acid histidine. biomedpharmajournal.orgnih.gov Consequently, synthetic methods for creating substituted imidazole and benzimidazole derivatives are of significant interest. medcraveonline.comdergipark.org.tr this compound, as a stable yet reactive form of the imidazole heterocycle, serves as a key intermediate for introducing this important nucleus into larger molecules or for further functionalization to create a variety of derivatives. lookchem.com Its structure is a foundational component in the synthesis of specialized ligands for catalytic processes and in the development of advanced materials.
Building Block for Fluorous β-Keto Esters and Related Scaffolds
A notable application of this compound is its use as a precursor in the preparation of fluorous β-keto esters. lookchem.comsigmaaldrich.com These fluorinated compounds are valuable synthetic intermediates, particularly in medicinal chemistry. For instance, fluorous β-keto esters are essential for the synthesis of fluorinated L-carbidopa derivatives, which have been explored for their potential therapeutic applications in conditions such as Parkinson's disease. lookchem.com This role highlights the compound's utility in creating specialized, fluorine-containing building blocks for drug discovery and development. researchgate.net
Intermediate in the Synthesis of Heterocyclic Ring Systems
The utility of this compound extends beyond imidazole-based structures to the synthesis of other complex heterocyclic systems. Its unique reactivity makes it a valuable tool for chemists working on the design of diverse molecular frameworks. lookchem.com A specific example is its crucial role as an intermediate in the synthesis of alkoxycarbonyl benzo[d]thiazol sulfones, demonstrating its applicability in constructing fused ring systems containing different heteroatoms. enamine.net This function as a versatile intermediate allows for the assembly of novel and complex scaffolds for various chemical and pharmaceutical applications.
Applications in Scaffold Diversification and Late-Stage Functionalization
The strategic modification of complex molecules, particularly in the final steps of a synthetic sequence (late-stage functionalization), is a critical challenge in drug discovery and chemical biology. This compound has emerged as a valuable reagent for this purpose due to its ability to perform chemoselective acylations. nih.govenamine.net
As a potent acylating agent, it facilitates the esterification and amidation of carboxylic acids under mild conditions. This reactivity is particularly useful for modifying intricate molecular scaffolds where other functional groups might be sensitive to harsher reagents. enamine.net The reaction proceeds with high selectivity, allowing for the targeted modification of carboxylic acids with minimal impact on other reactive sites within the molecule. This capability is crucial for generating libraries of related compounds (scaffold diversification) for structure-activity relationship studies. nih.gov
Research has demonstrated its effectiveness in various synthetic contexts, including the N-acylation of indoles and oxazolidinones and as a key component in the synthesis of β-oxo benzo[d]thiazolyl sulfones. enamine.net These applications underscore its role as a versatile tool for introducing functional diversity into complex chemical architectures. nih.govenamine.net
| Application Area | Specific Transformation | Significance |
|---|---|---|
| Late-Stage Functionalization | Chemoselective esterification of carboxylic acids | Enables modification of complex molecules with high precision, avoiding protection/deprotection steps. enamine.net |
| Scaffold Diversification | Chemoselective amidation of carboxylic acids | Facilitates the rapid synthesis of compound libraries for screening and optimization. nih.gov |
| Pharmaceutical Synthesis | N-acylation of indoles and oxazolidinones | Provides access to key structural motifs found in medicinally relevant compounds. enamine.net |
| Precursor Synthesis | Preparation of fluorous β-keto esters | Used in the synthesis of specialized derivatives for medicinal chemistry. |
Contributions to Catalysis
The imidazole moiety is a cornerstone of many catalytic systems, owing to its electronic properties and ability to coordinate with metals or act as a nucleophilic catalyst. This compound and related N-acyl imidazoles contribute significantly to both metal-mediated and organocatalytic processes.
Development of Ligands for Metal-Mediated Catalysis
The imidazole ring is a well-established ligand component in coordination chemistry. In the context of N-acyl imidazoles, the imidazole nitrogen atoms can coordinate with various metal cations. This interaction can significantly modulate the electrophilicity of the acyl group, influencing the reactivity and outcome of catalytic reactions. kyoto-u.ac.jp While direct applications of this compound as a standalone ligand are not extensively documented, the principle of using N-acyl imidazoles in metal-directed chemistry is established. This coordination is pivotal in developing systems for conditional proteomics and designing sophisticated catalysts where the metal center and the organic framework act in concert. kyoto-u.ac.jp
Investigation of Organocatalytic Roles
N-acyl imidazoles are recognized for their role as powerful acyl transfer agents, a key function in organocatalysis. nih.gov The compound can act as a carbonyl donor in reactions catalyzed by N-Heterocyclic Carbenes (NHCs), such as in [4+2] cycloaddition reactions. mdpi.com In these systems, the NHC catalyst activates the N-acyl imidazole, facilitating the formation of key intermediates.
Furthermore, the process of acyl transfer from N-acyl imidazoles is itself a form of organocatalysis, where the imidazole group acts as a leaving group after delivering the acyl moiety to a nucleophile. kyoto-u.ac.jp This reactivity is exploited in practical, chemoselective acylation reactions. For instance, N-carbonylimidazoles are used in the DBU-catalyzed esterification of molecules containing multiple different functional groups, where unprecedented levels of selectivity for the alcohol group have been observed. nih.gov This highlights the role of the N-acyl imidazole as a highly reactive yet selective electrophile in organocatalytic transformations. nih.govkyoto-u.ac.jp
Application in Advanced Materials Science
The unique electronic and reactive properties of the imidazole scaffold are being harnessed in the development of advanced functional materials, including those with nonlinear optical properties and specialized polymers and nanomaterials.
Development of Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials, which can alter the properties of light, are crucial for applications in telecommunications and optoelectronics. The development of organic NLO materials often relies on creating molecules with significant intramolecular charge transfer from an electron donor to an electron acceptor, connected by a π-conjugated system. The imidazole ring is a common component in such designs.
While data for this compound itself is not prominent, extensive research on related imidazole derivatives demonstrates the scaffold's potential. Studies using density functional theory (DFT) on N-1-sulfonyl substituted methyl benzimidazole-carboxylates have shown that these molecules can exhibit significant NLO responses. nih.govresearchgate.netacs.org The key parameters, including polarizability (α) and first hyperpolarizability (β), are calculated to predict NLO activity. The charge transfer between frontier molecular orbitals (HOMO and LUMO) is a key factor in these properties. nih.govacs.org The findings from these related structures suggest that N-acylated imidazoles are a promising class of compounds for NLO material development.
| Compound Type | Key NLO Parameter | Calculated Value (esu) | Significance |
|---|---|---|---|
| N-1-sulfonyl benzimidazole derivative (2e) | ⟨α⟩ | 4.866 × 10–23 | Indicates significant linear polarizability. nih.gov |
| N-1-sulfonyl benzimidazole derivative (2e) | βtot | 5.095 × 10–29 | Demonstrates a strong first hyperpolarizability, suggesting potential for second-order NLO applications. nih.gov |
| Imidazole-2-carboxaldehyde | β | - | A high calculated value validates its potential as an NLO-active material. uou.ac.in |
Integration into Polymer and Nanomaterial Synthesis
The functionalization of polymers and the surface of nanomaterials is a rapidly growing field aimed at creating materials with tailored properties for catalysis, sensing, and drug delivery. Imidazole moieties are often incorporated into these materials to introduce specific functionalities. researchgate.net For example, polymers containing imidazole groups can act as nanoreactors for hydrolysis reactions. researchgate.net
As a highly reactive acylating agent, this compound is a suitable candidate for the surface modification of nanomaterials that possess nucleophilic groups (e.g., amines) on their surface. This covalent functionalization can attach the methoxycarbonyl group or be a first step in a more complex modification sequence. While direct examples involving this compound are emerging, the general strategy of using reactive small molecules for nanoparticle surface functionalization is well-established. cd-bioparticles.netnih.gov This approach allows for the precise control of surface chemistry, which is critical for the performance of the nanomaterial in its intended application. nih.govfrontiersin.orgmdpi.com
Q & A
What are the common synthetic routes for preparing imidazole-1-carboxylic acid, methyl ester, and what experimental parameters are critical for yield optimization?
Basic
The synthesis typically involves multi-step reactions, including nucleophilic substitution or cross-coupling to form the imidazole ring and ester group. For example, esterification of imidazole-1-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a standard approach. Key parameters include:
- Temperature : Optimal esterification occurs at 60–80°C to balance reaction rate and side-product formation.
- Catalyst loading : 1–5 mol% of acid catalyst (e.g., p-toluenesulfonic acid) .
- Reaction time : 12–24 hours, monitored via TLC or HPLC to confirm completion.
Advanced protocols may use protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions during ring functionalization .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for imidazole-1-carboxylic acid derivatives?
Advanced
Discrepancies in spectral data often arise from tautomerism, solvent effects, or impurities. Methodological strategies include:
- Variable-temperature NMR : To identify tautomeric equilibria (e.g., N–H proton exchange in DMSO-d₆) .
- Crystallographic validation : Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in molecular geometry. For instance, SC-XRD confirmed the planar structure of 1-(4-methoxyphenyl)-1H-imidazole derivatives with bond lengths of 1.32–1.38 Å for C–N .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks to rule out impurities .
What are the best practices for assessing the hydrolytic stability of the methyl ester group under physiological conditions?
Advanced
Hydrolysis of the ester group impacts drug bioavailability. Experimental approaches include:
- pH-dependent stability assays : Incubate the compound in buffers (pH 1–8) at 37°C and monitor degradation via HPLC. For example, methyl esters in imidazole derivatives show <10% hydrolysis at pH 7.4 after 24 hours but degrade rapidly at pH <2 .
- Enzymatic studies : Use esterases (e.g., porcine liver esterase) to simulate metabolic pathways. Kinetic parameters (Km, Vmax) quantify susceptibility .
- Computational modeling : Density functional theory (DFT) predicts electron density at the ester carbonyl group, correlating with hydrolysis rates .
How can researchers design experiments to evaluate the bioactivity of this compound against microbial targets?
Advanced
Imidazole derivatives are known for antimicrobial properties. A robust protocol includes:
- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, analogs like 1-ethyl-5-phenyl-1H-imidazole-2-thiol showed MIC values of 8–16 µg/mL .
- Mechanistic studies :
- Synergistic studies : Combine with commercial antibiotics (e.g., ciprofloxacin) to identify enhanced efficacy .
What analytical methods are recommended for quantifying trace impurities in synthesized this compound?
Basic
Quality control requires sensitive impurity profiling:
- HPLC with UV detection : Use a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (water:acetonitrile, 0.1% TFA). Detect at 254 nm .
- LC-MS/MS : Identifies impurities at ppm levels by comparing fragmentation patterns with reference standards .
- Residual solvent analysis : Gas chromatography (GC) with headspace sampling for solvents like methanol or DMF .
How can computational tools aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Advanced
Density functional theory (DFT) and molecular docking provide insights:
- DFT calculations : Predict electrophilic sites via Fukui indices. For example, the carbonyl carbon in the ester group has high electrophilicity (f⁻ = 0.45) .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets. Docking scores < −7.0 kcal/mol suggest strong binding .
- Reaction pathway modeling : Software like Gaussian or ORCA optimizes transition states and activation energies for SN2 mechanisms .
What are the key considerations for scaling up this compound synthesis from milligram to gram quantities?
Advanced
Scale-up challenges include heat management and purity control:
- Flow chemistry : Continuous reactors (e.g., microfluidic chips) improve mixing and heat transfer, reducing side reactions .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
- Crystallization optimization : Use anti-solvent addition (e.g., water) to enhance yield and purity. For example, cooling from 60°C to 0°C at 1°C/min achieves >95% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
